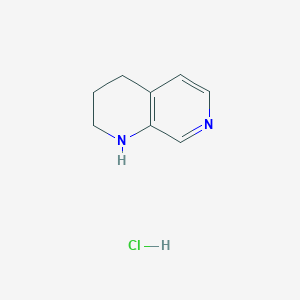

1,2,3,4-Tetrahydro-1,7-naphthyridine hydrochloride

説明

1,2,3,4-Tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound featuring a partially saturated naphthyridine core with nitrogen atoms at positions 1 and 5. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol (CAS: 1354940-72-9) . This compound is primarily utilized in medicinal chemistry for designing peptidomimetics targeting viral proteases, such as hepatitis C virus (HCV) NS3/4A inhibitors. Its scaffold mimics the NS4A core region (residues Ile-25′ to Arg-28′), enabling interaction with protease active sites . Synthesis often employs the Povarov reaction, a cycloaddition strategy, to construct the 1,7-naphthyridine core efficiently .

Structure

3D Structure of Parent

特性

IUPAC Name |

1,2,3,4-tetrahydro-1,7-naphthyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h3,5-6,10H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOPAHVLURGQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NC=C2)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-44-3, 1956370-06-1 | |

| Record name | 1,7-Naphthyridine, 1,2,3,4-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydro-1,7-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,7-naphthyridine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction, can yield the desired compound. The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

化学反応の分析

Types of Reactions: 1,2,3,4-Tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

科学的研究の応用

Pharmacological Potential

1,2,3,4-Tetrahydro-1,7-naphthyridine hydrochloride has been studied for its potential therapeutic effects in various diseases. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer proliferation, making them potential candidates for cancer therapy .

Case Study: Kinase Inhibition

A notable study focused on the compound's role as a kinase inhibitor. It demonstrated significant inhibitory activity against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) . This highlights its potential in developing targeted therapies for hematological malignancies.

Industrial Uses

Beyond medicinal applications, this compound serves as an important building block in the synthesis of more complex heterocyclic compounds used in dyes and pigments. Its unique bicyclic structure enhances its reactivity and versatility in chemical synthesis .

Future Research Directions

Ongoing research is focused on exploring the full therapeutic potential of this compound. Future studies may investigate its efficacy in treating inflammatory diseases through EP4 receptor antagonism . Additionally, the development of novel derivatives could enhance its pharmacological profile and broaden its application scope.

作用機序

The mechanism of action of 1,2,3,4-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

Table 1: Key Structural Analogues of 1,2,3,4-Tetrahydro-1,7-naphthyridine Hydrochloride

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Comparisons

- Sterility and Stability : Derivatives like 1,2,3,4-tetrahydronaphthalene-1-carboxamide meet pharmacopeial standards (pH 5.8–6.5; sterility compliant) .

Key Research Findings and Challenges

- Efficacy: The 1,7-naphthyridine scaffold demonstrates superior binding to NS3/4A compared to tetrahydroquinoline analogs due to conformational rigidity .

- Synthetic Challenges : Povarov reaction limitations include variable yields in halogenated or sterically hindered derivatives .

- Toxicity: Limited data on in vivo toxicity; preliminary studies emphasize in vitro protease inhibition .

生物活性

1,2,3,4-Tetrahydro-1,7-naphthyridine hydrochloride (THN-HCl) is a bicyclic compound with significant biological activity, particularly in pharmacological studies. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClN

- Molecular Weight : 172.64 g/mol

- Structure : The compound features a saturated tetrahydro structure fused with a naphthyridine ring system, enhancing its solubility and bioactivity.

Antimicrobial Activity

THN-HCl has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

CNS Activity

Research has shown that THN-HCl interacts with central nervous system (CNS) targets. It has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases. For example, it has been shown to reduce amyloid-β-induced neurotoxicity in cellular models .

Anticancer Properties

THN-HCl is also being explored for its anticancer potential. It has been associated with the inhibition of specific kinases involved in cancer progression, such as FLT3, which is relevant in acute myeloid leukemia (AML) treatment. The compound's ability to modulate enzyme activity positions it as a promising candidate in cancer therapeutics.

The biological activity of THN-HCl is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding modulates their activity and leads to various biological effects:

- Enzyme Inhibition : THN-HCl inhibits certain kinases that play critical roles in cell signaling pathways related to growth and proliferation.

- Receptor Interaction : The compound may also interact with neurotransmitter receptors in the CNS, contributing to its neuroprotective effects.

Case Studies

- Neurotoxicity Reduction : A study demonstrated that THN-HCl significantly reduced neurotoxicity induced by amyloid-β in vitro. This suggests its potential for treating Alzheimer's disease or related conditions .

- Antimicrobial Efficacy : In a comparative study of various naphthyridine derivatives, THN-HCl exhibited superior antimicrobial activity against several bacterial strains, highlighting its therapeutic potential in infectious diseases.

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2-Dihydro-1H-naphtho[2,3-d]imidazole | Antimicrobial | Contains imidazole ring |

| 8-Hydroxy-1,2,3,4-tetrahydro-1,7-naphthyridine | Antioxidant | Hydroxyl group enhances reactivity |

| 7-Methyl-1,2,3,4-tetrahydro-1-naphthyridine | Neuroactive | Methyl substitution alters pharmacokinetics |

The distinct bicyclic structure of THN-HCl sets it apart from other compounds by providing unique reactivity patterns and biological activities that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydro-1,7-naphthyridine hydrochloride, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 1,7-naphthyridine using palladium on charcoal (Pd/C) under 1 atm H₂ in ethanol . However, this process often yields a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers (57% and 43%, respectively). To isolate the desired product, optimize reaction parameters such as temperature (20°C), pressure (1–3 atm), and catalyst loading. Post-synthesis purification via fractional crystallization or chromatography is critical to separate isomers .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Analyze proton environments (e.g., saturated ring protons at δ 1.5–2.5 ppm and aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : Confirm the molecular ion peak at m/z 134.18 (free base) and 170.64 (hydrochloride) .

- X-ray Crystallography : Resolve the bicyclic structure and confirm nitrogen atom positioning .

Q. What are the primary challenges in achieving high yields of this compound?

- Methodological Answer : Competing isomer formation during hydrogenation (e.g., 5,6,7,8-tetrahydro derivatives) and by-product generation due to over-reduction. Mitigate this by:

- Using controlled H₂ pressure (1–3 atm) .

- Employing selective catalysts (e.g., PtO₂ for decahydro derivatives) .

- Monitoring reaction progress via TLC or HPLC to terminate at the tetrahydro stage .

Advanced Research Questions

Q. How does this compound interact with SHP2 phosphatase, and what experimental assays are suitable for studying inhibition?

- Methodological Answer : The compound’s bicyclic structure mimics natural ligands, enabling competitive inhibition of SHP2’s active site. Use:

- Enzyme Kinetics : Measure Kᵢ values via fluorescence-based assays (e.g., DiFMUP substrate) .

- Crystallography : Co-crystallize SHP2 with the compound to map binding interactions .

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., KYSE-520) with IC₅₀ dose-response curves .

Q. What strategies resolve contradictions in reported biological activities of 1,7-naphthyridine derivatives?

- Methodological Answer : Discrepancies often arise from isomer contamination or varying purity. Address this by:

- Isomer-Specific Synthesis : Use chiral catalysts or stereoselective routes .

- Bioactivity Profiling : Test isolated isomers separately in enzyme inhibition and cytotoxicity assays .

- Meta-Analysis : Compare datasets across studies using standardized purity thresholds (≥95%) and controlled experimental conditions .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., methyl, carboxyl) at positions 3 or 8 to enhance binding affinity .

- Pharmacokinetic Testing : Assess metabolic stability (e.g., liver microsome assays) and solubility (shake-flask method) for derivatives .

- In Vivo Validation : Prioritize compounds with low cytotoxicity (IC₅₀ > 10 µM) and high target engagement in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。